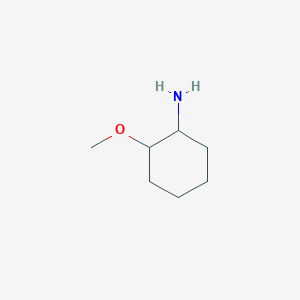

2-Methoxycyclohexan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWFBXBZOBXMHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623888 | |

| Record name | 2-Methoxycyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4342-43-2 | |

| Record name | 2-Methoxycyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1S,2R)-2-Methoxycyclohexan-1-amine: A Comprehensive Technical Guide to its Structural Properties

For Researchers, Scientists, and Drug Development Professionals

(1S,2R)-2-Methoxycyclohexan-1-amine is a chiral bifunctional molecule featuring a primary amine and a methoxy (B1213986) group on a cyclohexane (B81311) scaffold. Its specific stereochemistry and the interplay of its functional groups make it a molecule of interest in organic synthesis and medicinal chemistry. This guide provides a detailed overview of its structural properties, leveraging both theoretical predictions and data from analogous compounds due to the limited availability of direct experimental data for this specific stereoisomer.

Core Structural and Chemical Properties

(1S,2R)-2-Methoxycyclohexan-1-amine is a chiral cyclohexane derivative with the chemical formula C₇H₁₅NO.[1] It possesses two stereocenters at the C1 and C2 positions of the cyclohexane ring, leading to a total of four possible stereoisomers. The (1S,2R) designation specifies the absolute configuration at these centers.

| Property | Value | Source |

| Chemical Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| IUPAC Name | (1S,2R)-2-Methoxycyclohexan-1-amine | N/A |

| CAS Number | 742042-55-3 | [1] |

| Canonical SMILES | COC1CCCC[C@H]1N | N/A |

| Enantiomer | (1R,2S)-2-Methoxycyclohexan-1-amine | N/A |

| Diastereomers | (1R,2R)-2-Methoxycyclohexan-1-amine, (1S,2S)-2-Methoxycyclohexan-1-amine | N/A |

Stereochemistry and Conformational Analysis

The stereochemistry of (1S,2R)-2-Methoxycyclohexan-1-amine is critical to its three-dimensional shape and, consequently, its chemical and biological properties. The "trans" relationship between the amine and methoxy groups dictates that in the most stable chair conformation, both substituents will occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.

The diagram below illustrates the stereochemical relationships between the four stereoisomers of 2-methoxycyclohexan-1-amine.

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for (1S,2R)-2-Methoxycyclohexan-1-amine, the following data are predicted based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring, the methoxy group, and the amine group. The chemical shifts and coupling constants will be influenced by the stereochemistry of the molecule.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H1 (CH-NH₂) | ~2.5 - 3.0 | m | - |

| H2 (CH-OCH₃) | ~3.2 - 3.6 | m | - |

| OCH₃ | ~3.3 | s | - |

| Cyclohexane CH₂ | ~1.0 - 2.0 | m | - |

| NH₂ | ~1.5 - 2.5 | br s | - |

¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CH-NH₂) | ~55 - 60 |

| C2 (CH-OCH₃) | ~80 - 85 |

| OCH₃ | ~56 - 58 |

| Cyclohexane CH₂ | ~20 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the primary amine and ether functional groups.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands) |

| N-H (Primary Amine) | Scissoring | 1590 - 1650 | Medium to Strong |

| C-N (Aliphatic Amine) | Stretch | 1000 - 1250 | Medium to Weak |

| C-O (Ether) | Stretch | 1070 - 1150 | Strong |

| C-H (sp³ hybridized) | Stretch | 2850 - 3000 | Strong |

Mass Spectrometry (MS)

In mass spectrometry, (1S,2R)-2-Methoxycyclohexan-1-amine is expected to undergo fragmentation patterns characteristic of cyclic amines and ethers. The molecular ion peak (M⁺) would be observed at m/z = 129. Key fragmentation pathways would likely involve the loss of the methoxy group, the amine group, and cleavage of the cyclohexane ring.

Experimental Protocols

Reductive Amination of 2-Methoxycyclohexanone (B1203222):

This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction to the desired amine.

Materials:

-

2-Methoxycyclohexanone

-

Ammonia (B1221849) (or ammonium (B1175870) acetate)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., methanol (B129727), ethanol, or dichloromethane)

-

Apparatus for inert atmosphere reaction (if using sensitive reagents)

-

Standard work-up and purification reagents (e.g., diethyl ether, sodium bicarbonate solution, brine, magnesium sulfate)

Procedure:

-

Dissolve 2-methoxycyclohexanone in the chosen anhydrous solvent under an inert atmosphere.

-

Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate) to the reaction mixture.

-

Stir the mixture at room temperature for a designated period to allow for imine formation.

-

Add the reducing agent portion-wise to the reaction mixture, maintaining the temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the addition of water or a suitable quenching agent.

-

Perform an aqueous work-up to remove inorganic byproducts.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired (1S,2R)-2-Methoxycyclohexan-1-amine. The stereoselectivity of the reduction will depend on the choice of reducing agent and reaction conditions.

The following diagram outlines a general workflow for the synthesis and characterization of (1S,2R)-2-Methoxycyclohexan-1-amine.

References

A Technical Guide to 2-Methoxycyclohexan-1-amine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and analytical protocols for 2-Methoxycyclohexan-1-amine. This chiral amine is a valuable building block in organic synthesis and medicinal chemistry, where its specific stereochemistry can be crucial for biological activity.

Core Chemical and Physical Properties

This compound, a substituted cyclohexane (B81311) derivative, is characterized by the presence of a primary amine and a methoxy (B1213986) group on adjacent carbon atoms. These functional groups and their stereochemical arrangement dictate the molecule's physical and chemical behavior.

| Property | Data |

| Chemical Formula | C₇H₁₅NO[1] |

| Molecular Weight | 129.20 g/mol [1] |

| IUPAC Name | This compound |

| SMILES | COC1CCCCC1N |

| InChI Key | NBWFBXBZOBXMHO-UHFFFAOYSA-N |

Synthetic Protocols

The synthesis of this compound can be achieved through several routes, most commonly involving the reductive amination of the corresponding ketone, 2-methoxycyclohexanone (B1203222). The following is a representative protocol based on established methods for similar cyclohexylamine (B46788) derivatives.

Reductive Amination of 2-Methoxycyclohexanone

This protocol details the synthesis of this compound from 2-methoxycyclohexanone via reductive amination using a borohydride (B1222165) reagent.

Materials:

-

2-Methoxycyclohexanone

-

Ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate)

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, if desired)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methoxycyclohexanone (1.0 equivalent) and a suitable ammonia source (e.g., ammonium acetate, 5-10 equivalents) in anhydrous methanol.

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains low.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add saturated aqueous NaHCO₃ solution to the residue until the solution is basic.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

-

Purification:

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude amine can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

-

Analytical Methodologies

The characterization and stereochemical validation of this compound are critical. A combination of spectroscopic and chromatographic techniques is typically employed.

Stereochemical Validation by NMR and Chiral HPLC

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Provides information on the molecular structure and the relative stereochemistry (cis vs. trans) of the substituents on the cyclohexane ring.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Can be used to determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

-

Mosher's Amide Analysis: For determining the absolute configuration of a single stereoisomer, derivatization with a chiral reagent like Mosher's acid chloride can be performed. The resulting diastereomeric amides will exhibit distinct signals in the ¹H NMR spectrum, allowing for the assignment of the absolute stereochemistry at the amine-bearing carbon.

2. Chiral High-Performance Liquid Chromatography (HPLC):

-

Principle: Chiral HPLC is used to separate and quantify the different stereoisomers (enantiomers and diastereomers) of this compound.

-

Method: A suitable chiral stationary phase is selected. The sample is dissolved in an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol) and injected into the HPLC system. The retention times of the different stereoisomers will vary, allowing for their separation and quantification. This method is crucial for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of a synthetic sample.

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

References

Synthesis of 2-Methoxycyclohexan-1-amine from Cyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-methoxycyclohexan-1-amine, a valuable building block in medicinal chemistry and drug development, starting from the readily available cyclohexanone (B45756). The described methodology is a multi-step process involving the formation of key intermediates, 2-chlorocyclohexanone (B41772) and 2-methoxycyclohexanone (B1203222), followed by a final reductive amination step. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from cyclohexanone is most effectively achieved through a three-stage process. This strategy was devised as a direct methoxylation and amination of cyclohexanone at the 2-position is challenging to control. The chosen pathway offers a more controlled and higher-yielding approach.

The overall synthetic workflow is depicted below:

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthetic Pathway

The chemical transformations involved in this synthesis are outlined in the following reaction scheme:

Caption: Detailed chemical reaction pathway for the synthesis.

Experimental Protocols

Stage 1: Synthesis of 2-Chlorocyclohexanone

This procedure is adapted from established methods for the α-chlorination of ketones.[1][2]

Materials:

-

Cyclohexanone

-

Chlorine gas or Sulfuryl chloride (SO₂Cl₂)

-

Water or appropriate solvent (e.g., glacial acetic acid)

-

3 L three-necked round-bottomed flask

-

Gas inlet tube

-

Mechanical stirrer

-

Gas outlet tube connected to a mercury or water valve

-

Ice bath

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a 3 L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube, place cyclohexanone (3.0 moles, 294 g) and water (900 mL).

-

Cool the flask in an ice bath and start the stirrer.

-

Bubble chlorine gas (slightly more than 3.0 moles, 215 g) through the mixture as rapidly as it is absorbed (approximately 45 minutes).

-

After the reaction is complete, the heavier layer of 2-chlorocyclohexanone is separated.

-

The aqueous layer is extracted three times with 150 mL portions of ether.

-

The combined organic layers (the initial product layer and the ether extracts) are washed with 150 mL of water and then with 200 mL of saturated sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The ether is removed using a rotary evaporator.

-

The crude product is purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Cyclohexanone (3 moles) | [1] |

| Chlorinating Agent | Chlorine gas (3 moles) | [1] |

| Yield | 240-265 g (61-66%) | [2] |

| Boiling Point | 90-91 °C at 14-15 mmHg | [2] |

Stage 2: Synthesis of 2-Methoxycyclohexanone

This procedure is based on the nucleophilic substitution of the α-chloro ketone with a methoxide (B1231860) source.

Materials:

-

2-Chlorocyclohexanone

-

Sodium methoxide (NaOCH₃)

-

Anhydrous methanol

-

Round-bottomed flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

-

In a round-bottomed flask equipped with a reflux condenser and a stirrer, dissolve 2-chlorocyclohexanone in anhydrous methanol.

-

Add the sodium methoxide solution to the 2-chlorocyclohexanone solution. An exothermic reaction may be observed.

-

The reaction mixture is heated to reflux and maintained at this temperature for a period of time, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any inorganic salts.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed, and the crude 2-methoxycyclohexanone can be purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Boiling Point | 185 °C at 750 mmHg | [3] |

| Density | 1.02 g/mL at 25 °C | [3] |

Stage 3: Reductive Amination of 2-Methoxycyclohexanone

This procedure is an adaptation of the general method for the reductive amination of ketones.[4]

Materials:

-

2-Methoxycyclohexanone

-

Ammonia (B1221849) (in a suitable solvent like methanol or as a gas)

-

Hydrogen gas (H₂)

-

Palladium on carbon (Pd/C) or a Rh-Ni catalyst

-

High-pressure reactor (autoclave)

-

Solvent (e.g., cyclohexane, methanol)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a high-pressure reactor, charge 2-methoxycyclohexanone, the chosen solvent, and the catalyst (e.g., 5% Pd/C).

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon).

-

Introduce ammonia into the reactor. This can be done by adding a solution of ammonia in the reaction solvent or by pressurizing the reactor with ammonia gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples periodically.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent is removed from the filtrate using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation or chromatography if necessary.

Quantitative Data (based on reductive amination of cyclohexanone):

| Catalyst | Conversion (%) | Selectivity to Primary Amine (%) | Temperature (°C) | Pressure (bar) | Reference |

| Rh/SiO₂ | 83.4 | 99.1 | 100 | 4 (NH₃), 2 (H₂) | [4] |

| 2 wt.% NiRh/SiO₂ | 99.8 | 96.6 | 100 | 4 (NH₃), 2 (H₂) | [4] |

Note: The conditions and yields for the reductive amination of 2-methoxycyclohexanone may vary and would require optimization.

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of this compound from cyclohexanone. By proceeding through the stable intermediates 2-chlorocyclohexanone and 2-methoxycyclohexanone, this multi-step synthesis offers a controlled approach to obtaining the desired product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient production of this important chemical entity. Further optimization of each step may be necessary to achieve the desired scale and purity for specific applications.

References

Chiral Pool Synthesis of 2-Methoxycyclohexan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed chiral pool synthesis strategy for 2-methoxycyclohexan-1-amine, a valuable chiral building block in medicinal chemistry. Due to the absence of a direct, documented synthesis of this specific molecule from a chiral pool starting material in the current literature, this guide presents a rational and experimentally feasible pathway commencing from the naturally occurring, chiral cyclitol, L-quebrachitol. The methodologies for the key transformations are based on well-established and analogous reactions reported for similar substrates.

Introduction

This compound possesses two stereogenic centers, making stereocontrolled synthesis crucial for its application in the development of chiral drugs and catalysts. Chiral pool synthesis offers an efficient approach to enantiomerically pure compounds by utilizing readily available and inexpensive chiral starting materials from nature, such as carbohydrates, amino acids, and terpenes. This guide focuses on a proposed synthesis beginning with L-quebrachitol (1L-2-O-methyl-chiro-inositol), a methylated cyclitol that provides a pre-existing methoxy (B1213986) group on a chiral cyclohexane (B81311) scaffold.

Proposed Synthetic Pathway from L-Quebrachitol

The proposed synthetic route from L-quebrachitol to this compound involves a sequence of protection, oxidation, stereoselective amination, and deoxygenation steps. The overall workflow is depicted in the following diagram.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxycyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycyclohexan-1-amine is a cyclic aliphatic amine with a methoxy (B1213986) group substituent, rendering it a chiral molecule with potential applications in organic synthesis and medicinal chemistry. Its structural features, including the primary amine and ether functionalities on a cyclohexane (B81311) scaffold, make it an interesting building block for the synthesis of more complex molecules and a potential pharmacophore for drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, synthetic methodologies, spectroscopic characterization, and potential applications in drug development.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem[1][2] |

| Molecular Weight | 129.20 g/mol | PubChem[1][2] |

| CAS Number | 4342-43-2 | PubChem[1][2] |

| Boiling Point (Predicted) | 174.5 ± 33.0 °C | ChemicalBook[3] |

| Density (Predicted) | 0.94 ± 0.1 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 9.79 ± 0.70 | ChemicalBook[3] |

| LogP (Computed) | 0.5 | PubChem[1][2] |

| Appearance | Colorless liquid (presumed) | - |

| Solubility | Expected to be soluble in water and polar organic solvents.[4] | Inferred from similar structures |

Note: The boiling point, density, and pKa are predicted values and should be confirmed by experimental data. The solubility is inferred based on the properties of similar small amines and the presence of hydrogen bonding capabilities.

Stereochemistry

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry of the amine and methoxy groups (cis or trans) significantly influences the molecule's three-dimensional conformation and, consequently, its physical and biological properties. The most stable conformation for the trans isomer is predicted to have the methoxy group in an equatorial position and the amine group in an axial position to minimize steric hindrance.[5][6]

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry methodologies. The most common routes involve the reductive amination of 2-methoxycyclohexanone (B1203222) or the derivatization of cyclohexanol.

Experimental Protocol: Synthesis via Reductive Amination of 2-Methoxycyclohexanone

This protocol describes a general procedure for the synthesis of this compound from 2-methoxycyclohexanone.

Materials:

-

2-Methoxycyclohexanone

-

Ammonia (B1221849) (or an ammonium (B1175870) salt such as ammonium acetate)

-

A reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous methanol (B129727) or ethanol

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: Dissolve 2-methoxycyclohexanone (1.0 eq) and a source of ammonia (e.g., ammonium acetate, 5-10 eq) in anhydrous methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., NaBH₃CN, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water to the residue and basify with a saturated NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons in the cyclohexane ring. Key signals would include a multiplet for the proton on the carbon bearing the amine group (C1-H), a multiplet for the proton on the carbon bearing the methoxy group (C2-H), and a singlet for the methoxy protons (-OCH₃). The chemical shifts of the C1-H and C2-H protons would be influenced by the stereochemistry (cis/trans) of the molecule.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the nitrogen (C1) and oxygen (C2) atoms would appear at lower field due to the deshielding effect of these heteroatoms.

Infrared (IR) Spectroscopy

As a primary amine, this compound is expected to exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes. Other significant absorptions would include C-H stretching from the cyclohexane ring and the methoxy group, and a C-O stretching vibration from the ether linkage.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 129. The fragmentation pattern would likely be dominated by alpha-cleavage, a common fragmentation pathway for amines, leading to the loss of an alkyl radical from the carbon adjacent to the nitrogen atom.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its primary amine and ether functional groups.

-

Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group basic and nucleophilic. It can readily react with acids to form ammonium salts and with various electrophiles.

-

Acylation: Reaction with acid chlorides or anhydrides will yield the corresponding amides.

-

Alkylation: The amine can be alkylated with alkyl halides to form secondary and tertiary amines, or even quaternary ammonium salts.

-

Ether Stability: The methoxy group is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr or HI).

Caption: A diagram illustrating the primary chemical reactions of the amine functional group.

Applications in Drug Development

While this compound itself is not a known therapeutic agent, its structural motif is of interest to medicinal chemists. The cyclohexane scaffold provides a three-dimensional framework that can be functionalized to interact with biological targets. The primary amine serves as a key handle for derivatization, allowing for the introduction of various pharmacophoric groups.

Derivatives of cyclohexylamines have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and as agents targeting the central nervous system. For instance, some cyclohexylamine (B46788) derivatives have been investigated as 5-HT1A receptor agonists.[7] The methoxy group can influence the compound's lipophilicity and metabolic stability, and may also participate in hydrogen bonding interactions with target proteins.

Currently, there is no publicly available information linking this compound to specific signaling pathways. However, its potential as a scaffold suggests that its derivatives could be designed to target a variety of enzymes, receptors, or ion channels, depending on the nature of the appended functional groups. Further research is required to explore the full potential of this compound in drug discovery.

Safety and Handling

This compound is predicted to be harmful if swallowed and may cause skin and eye irritation.[3] As with all amines, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Conclusion

This compound is a versatile building block with potential for a variety of applications in organic synthesis and medicinal chemistry. This technical guide has summarized its key physical and chemical properties, provided a general synthetic protocol, and outlined its spectroscopic characteristics. While its direct biological activity is not well-documented, its structural features make it an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully elucidate the potential of this compound in drug discovery.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C7H15NO | CID 22250879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Methoxy-cyclohexylaMine | 4342-43-2 [amp.chemicalbook.com]

- 6. Solved: Identify the trans conformations for 2 -methoxycyclohexan- 1 -amine, then select the most [Chemistry] [gauthmath.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Stereochemistry and Chair Conformations of 2-Methoxycyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereochemistry and conformational isomerism of 2-methoxycyclohexan-1-amine. The presence of two chiral centers at the C-1 and C-2 positions of the cyclohexane (B81311) ring gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: (1R,2R)- and (1S,2S)-trans-2-methoxycyclohexan-1-amine, and (1R,2S)- and (1S,2R)-cis-2-methoxycyclohexan-1-amine. The spatial arrangement of the methoxy (B1213986) and amine substituents profoundly influences the conformational equilibrium of the flexible cyclohexane ring, which predominantly adopts a chair conformation. Understanding these stereochemical and conformational nuances is critical for applications in medicinal chemistry and drug development, where specific three-dimensional structures dictate biological activity. This document outlines the stereochemical possibilities, analyzes the conformational equilibrium based on established principles of cyclohexane stereochemistry, and provides detailed, albeit generalized, experimental protocols for the synthesis and characterization of this and structurally related compounds.

Stereoisomerism and Conformational Analysis

The cyclohexane ring in this compound is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. These two chair conformations are in rapid equilibrium through a process known as ring flip.

Stereoisomers of this compound

This compound has two stereocenters, leading to the existence of four stereoisomers:

-

trans-isomers: (1R,2R)-2-methoxycyclohexan-1-amine and (1S,2S)-2-methoxycyclohexan-1-amine. In the trans isomers, the methoxy and amine groups are on opposite faces of the cyclohexane ring.

-

cis-isomers: (1R,2S)-2-methoxycyclohexan-1-amine and (1S,2R)-2-methoxycyclohexan-1-amine. In the cis isomers, the methoxy and amine groups are on the same face of the cyclohexane ring.

Conformational Preferences and A-Values

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. Larger A-values indicate a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.

| Substituent | A-value (kcal/mol) | Reference |

| Methoxy (-OCH₃) | 0.7 | [1] |

| Amino (-NH₂) | 1.2 (1.8 in H-bonding solvents) | [1] |

Table 1: Conformational A-Values of Methoxy and Amino Groups.

Conformational Analysis of trans-2-Methoxycyclohexan-1-amine

The trans isomers can exist in two chair conformations: one with both the methoxy and amine groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of substantial 1,3-diaxial steric strain. Therefore, the trans isomer will predominantly exist in a state where both the amine and methoxy groups are in the highly accessible equatorial positions.

Conformational Analysis of cis-2-Methoxycyclohexan-1-amine

For the cis diastereomers, one substituent must be axial and the other equatorial in any given chair conformation. Through ring flip, their positions are interchanged. The more stable conformation will have the bulkier group in the equatorial position. Given that the amino group has a larger A-value than the methoxy group, the equilibrium will favor the conformation where the amino group is equatorial and the methoxy group is axial.[1] In hydrogen-bonding solvents, this preference for the equatorial amino group is even more pronounced.

The spatial arrangement of the functional groups in the cis-isomer may also allow for intramolecular hydrogen bonding between the amine and methoxy groups, which can influence the conformational stability.[1]

Experimental Protocols

While specific experimental data for this compound is not extensively available in the public domain, the following sections outline established methodologies for the synthesis and characterization of similar substituted cyclohexylamines.

Synthesis of this compound Stereoisomers

A common and efficient method for the synthesis of N-alkylated amines is reductive amination. For the synthesis of this compound, one could start from 2-methoxycyclohexanone (B1203222).

Protocol: Reductive Amination of 2-Methoxycyclohexanone

-

Reaction Setup: In a round-bottom flask, dissolve 2-methoxycyclohexanone (1.0 eq) and a suitable amine source, such as ammonia (B1221849) or a protected amine, in a suitable solvent like methanol (B129727) or ethanol.

-

Imine Formation: Stir the reaction mixture at room temperature to form the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.

-

Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound. This will likely produce a mixture of cis and trans isomers.

Separation of Stereoisomers

The separation of the cis and trans diastereomers can be achieved by physical methods, while the resolution of the enantiomers requires chiral techniques.

-

Separation of Diastereomers: Fractional distillation or column chromatography can be employed to separate the cis and trans isomers of this compound.

-

Resolution of Enantiomers:

-

Fractional Crystallization of Diastereomeric Salts: React the racemic amine mixture with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The resolved amine can then be liberated by treatment with a base.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. A suitable chiral stationary phase (CSP), such as those based on polysaccharides, is used to differentiate between the enantiomers.

-

Protocol: Chiral HPLC Separation

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape.

-

Detection: UV detection at a suitable wavelength.

-

Optimization: The mobile phase composition, flow rate, and temperature can be optimized to achieve baseline separation of the enantiomers.

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the stereochemistry of substituted cyclohexanes. The coupling constants (J-values) between adjacent protons can provide information about their dihedral angles and thus their relative orientation (axial or equatorial).

-

¹H NMR: In the ¹H NMR spectrum, axial protons typically resonate at a higher field (lower ppm) than equatorial protons. The coupling constant between two adjacent axial protons (³Jₐₐ) is typically large (8-13 Hz), while the coupling constants between an axial and an equatorial proton (³Jₐₑ) and between two equatorial protons (³Jₑₑ) are smaller (2-5 Hz).

-

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the substituents.

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

-

N-H Stretch: Primary amines show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.

-

C-O Stretch: An ether C-O stretching band is expected in the region of 1050-1150 cm⁻¹.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not well-documented, compounds with similar structures, particularly aminocyclohexane derivatives, are known to interact with various biological targets, including neurotransmitter receptors.[1] Many amines function as neurotransmitters or psychoactive drugs by modulating brain chemistry.[2] They can act as agonists, increasing the activity of neurotransmitters, or as antagonists, decreasing their activity.

Given its structural similarity to known neuroactive compounds, it is plausible that this compound could interact with neurotransmitter systems. For instance, methoxy derivatives of other neuroactive compounds have shown affinity for dopamine, serotonin, and norepinephrine (B1679862) transporter binding sites.

Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be modulated by this compound, based on its potential as a neurotransmitter receptor ligand.

Figure 1: Hypothetical signaling pathway for this compound.

Summary of Quantitative Data

| Parameter | Value |

| A-values (kcal/mol) | |

| Methoxy (-OCH₃) | 0.7 |

| Amino (-NH₂) | 1.2 (1.8 in H-bonding solvents) |

| Predicted NMR Coupling Constants (Hz) | |

| ³Jₐₐ (axial-axial) | 8-13 |

| ³Jₐₑ (axial-equatorial) | 2-5 |

| ³Jₑₑ (equatorial-equatorial) | 2-5 |

| Characteristic IR Absorptions (cm⁻¹) | |

| N-H stretch (primary amine) | 3300-3500 (two bands) |

| C-O stretch (ether) | 1050-1150 |

Table 2: Summary of Key Quantitative Data for the Conformational Analysis of this compound.

Conclusion

The stereochemistry and conformational preferences of this compound are dictated by the interplay of the steric and electronic properties of the methoxy and amino substituents. The trans isomers are expected to exist predominantly in a diequatorial conformation, while the cis isomers will favor the conformation with the amino group in the equatorial position. While specific experimental data for this compound is limited, established synthetic and analytical protocols for related aminocyclohexanes provide a robust framework for its preparation and characterization. The potential for this molecule to interact with neurotransmitter systems warrants further investigation into its pharmacological properties. This guide provides a foundational understanding for researchers and drug development professionals working with this and similar chiral scaffolds.

Experimental Workflows and Logical Relationships

Figure 2: General workflow for the synthesis and analysis.

Figure 3: Conformational equilibria of stereoisomers.

References

An In-depth Technical Guide to the Most Stable Conformation of trans-2-Methoxycyclohexan-1-amine

Abstract

The conformational preference of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. This technical guide provides a comprehensive analysis of the conformational equilibrium of trans-2-Methoxycyclohexan-1-amine. The discussion integrates principles of steric hindrance, stereoelectronic effects—including potential intramolecular hydrogen bonding and anomeric-type interactions—and the methodologies used to elucidate the most stable conformer. Quantitative data from analogous systems are presented alongside detailed experimental and computational protocols to offer a robust framework for researchers, scientists, and drug development professionals.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its function. For cyclic systems like cyclohexane (B81311), the flexibility of the ring allows it to adopt various conformations, with the chair form being the most stable. When substituents are introduced, the energetic landscape of these conformations is altered. In trans-2-Methoxycyclohexan-1-amine, the interplay between the amine (-NH₂) and methoxy (B1213986) (-OCH₃) groups dictates the preferred spatial arrangement. Understanding this preference is critical, as only one conformation may be biologically active or lead to a desired chemical transformation. This guide dissects the competing steric and stereoelectronic forces to determine the molecule's most stable state.

Conformational Equilibrium in trans-1,2-Disubstituted Cyclohexanes

The trans configuration in a 1,2-disubstituted cyclohexane necessitates that the two substituents are on opposite faces of the ring. In the chair conformation, this arrangement can be achieved in two ways: with both substituents in equatorial positions (diequatorial, e,e) or both in axial positions (diaxial, a,a). These two conformers are in rapid equilibrium via a process known as a ring flip.[1]

The general preference is for substituents to occupy the less sterically hindered equatorial position, which minimizes destabilizing 1,3-diaxial interactions.[2][3][4] Therefore, for most trans-1,2-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable than the diaxial conformer.[5][6]

Figure 1: Conformational equilibrium of trans-2-Methoxycyclohexan-1-amine.

Analysis of Competing Conformational Effects

The equilibrium position for trans-2-Methoxycyclohexan-1-amine is determined by a balance of steric repulsion, which favors the diequatorial form, and potentially stabilizing stereoelectronic effects that could favor the diaxial form.

Steric Effects: 1,3-Diaxial Interactions

The primary destabilizing factor in the diaxial conformer is steric strain, specifically 1,3-diaxial interactions.[7] In this arrangement, the axial amine and methoxy groups are brought into close proximity with the two axial hydrogen atoms on the same face of the ring, leading to van der Waals repulsion.[3] The magnitude of this repulsion is related to the steric bulk of the substituent, often quantified by A-values (Gibbs free energy difference between equatorial and axial conformers for a monosubstituted cyclohexane).

While exact A-values can vary, the amine group is generally considered smaller than the methoxy group. However, both groups exert significant steric strain when in an axial position. In the diaxial conformer, the total steric strain is cumulative, strongly favoring the diequatorial conformer where these interactions are absent.[6]

Stereoelectronic Effects

Beyond simple steric bulk, subtle electronic interactions can significantly influence conformational stability.

3.2.1. Intramolecular Hydrogen Bonding A potentially powerful stabilizing force for the diaxial conformer is the formation of an intramolecular hydrogen bond. The amine group (-NH₂) is a hydrogen bond donor, and the oxygen atom of the methoxy group (-OCH₃) is a hydrogen bond acceptor. In the diaxial conformation, these two groups are positioned in a way that could allow for such an interaction (N-H···O). This type of stabilization has been observed to favor axial conformations in other systems where it would otherwise be sterically disfavored.[8] The strength of this bond would depend on the N···O distance and the H-N···O angle in the diaxial geometry.

3.2.2. Anomeric and Gauche Effects The anomeric effect describes the tendency for an electronegative substituent adjacent to a heteroatom in a ring to favor the axial position, a phenomenon driven by hyperconjugation.[9] While classically defined for heterocyclic systems, analogous "pseudo-anomeric" effects can occur in cyclohexanes.[10][11] In the diaxial conformer of trans-2-Methoxycyclohexan-1-amine, a stabilizing hyperconjugative interaction may occur between the lone pair of the nitrogen atom and the antibonding orbital of the C-O bond (nN → σC-O), and vice-versa (nO → σC-N). Such interactions are geometrically favored in the diaxial arrangement and could contribute to its stability.[12]

Determination of the Most Stable Conformer

The crucial question is whether the potential stabilization from intramolecular hydrogen bonding and/or anomeric effects in the diaxial conformer is sufficient to overcome the significant steric strain of the 1,3-diaxial interactions.

For trans-1,2-dihalocyclohexanes, theoretical studies have shown that hyperconjugative effects can lead to a preference for the diaxial conformation, particularly in nonpolar solvents.[12] However, in the case of trans-2-Methoxycyclohexan-1-amine, the substituents are capable of hydrogen bonding.

Most evidence for analogous systems suggests that for trans-1,2-disubstituted cyclohexanes, the diequatorial conformer remains the most stable in the vast majority of cases.[1][6] The energetic penalty of placing two groups of the size of -NH₂ and -OCH₃ in axial positions is substantial. While a hydrogen bond would provide some stabilization to the diaxial form, it is unlikely to fully compensate for the severe steric repulsion.

Therefore, the diequatorial (e,e) conformation is predicted to be the most stable for trans-2-Methoxycyclohexan-1-amine. The diaxial (a,a) conformer, while potentially benefiting from minor electronic stabilization, would represent a much smaller fraction of the equilibrium population.

Quantitative Conformational Energy Analysis

| Compound/System | ΔE or ΔG (kcal/mol) (Diaxial - Diequatorial) | Method | Key Finding |

| trans-1,2-Difluorocyclohexane | +0.10 (Vapour Phase) | DFT/NMR | Hyperconjugation nearly balances steric effects, making the conformers close in energy.[12] |

| trans-1,2-Dichlorocyclohexane | +0.95 (Vapour Phase) | DFT/NMR | Increased steric bulk of chlorine favors the diequatorial conformer more strongly.[12] |

| trans-1,2-Dimethylcyclohexane | +2.48 (calculated) | - | The diequatorial conformer is significantly more stable due to steric hindrance in the diaxial form.[5] |

| Cyclohexylamine | +1.17 (axial vs. equatorial) | B3LYP/aug-cc-pVDZ | Shows a clear preference for the equatorial position for the amine group.[13] |

Note: Positive values indicate that the diaxial conformer is higher in energy (less stable) than the diequatorial conformer.

Based on these analogous systems, the energy penalty for the diaxial conformer of trans-2-Methoxycyclohexan-1-amine is expected to be significant, likely in the range of 2-4 kcal/mol, solidifying the diequatorial form as the major conformer.

Methodologies for Conformational Analysis

Determining the conformational equilibrium of a molecule like trans-2-Methoxycyclohexan-1-amine involves a combination of experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria in solution.[14] The key is that the rate of ring flipping is often fast on the NMR timescale at room temperature, resulting in an averaged spectrum.[15] By cooling the sample, it is possible to slow down the interconversion and observe the signals for individual conformers.

Detailed Protocol:

-

Sample Preparation: Dissolve a pure sample of trans-2-Methoxycyclohexan-1-amine in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, toluene-d₈).

-

Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to observe the time-averaged signals.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire a spectrum at each temperature.

-

Coalescence and Decoalescence: Observe the broadening and eventual splitting (decoalescence) of key proton signals as the ring flip slows. The signals corresponding to the axial and equatorial protons will become distinct for each conformer.

-

Signal Integration: At a sufficiently low temperature where interconversion is negligible, integrate the distinct signals corresponding to the major (diequatorial) and minor (diaxial) conformers.

-

Equilibrium Constant Calculation: The ratio of the integrals directly provides the equilibrium constant (Keq = [diequatorial]/[diaxial]).

-

Free Energy Calculation: Use the equation ΔG = -RTln(Keq) to calculate the Gibbs free energy difference between the two conformers at that temperature. Vicinal coupling constants (³JHH) can also be used, as their magnitude is dependent on the dihedral angle (Karplus relationship), which differs significantly between a,a, a,e, and e,e proton pairs.

Computational Protocol: Quantum Chemistry

Computational chemistry provides detailed insights into the geometry, energy, and electronic structure of each conformer.[16][17]

Detailed Protocol:

-

Structure Building: Construct 3D models of both the diequatorial (e,e) and diaxial (a,a) chair conformers of trans-2-Methoxycyclohexan-1-amine using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy structure for each conformer.

-

Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy (G).

-

Energy Comparison: Calculate the relative Gibbs free energy (ΔG) by subtracting the energy of the most stable conformer (expected to be diequatorial) from the energy of the less stable one.

-

(Optional) Advanced Analysis:

-

Natural Bond Orbital (NBO) Analysis: To investigate stereoelectronic effects, perform an NBO analysis. This can quantify hyperconjugative interactions (like n → σ*) and identify the presence and strength of intramolecular hydrogen bonds.[12]

-

Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) into the calculations, as solvent polarity can influence the conformational equilibrium.

-

Figure 2: Workflow for determining the most stable conformer.

Conclusion

The conformational analysis of trans-2-Methoxycyclohexan-1-amine is governed by a competition between powerful steric repulsions and subtle, yet significant, stereoelectronic effects. The diaxial conformer is severely destabilized by 1,3-diaxial interactions involving both the amine and methoxy groups. While this conformation may be partially stabilized by an intramolecular hydrogen bond and/or anomeric-type hyperconjugative effects, these stabilizing forces are not anticipated to be strong enough to overcome the substantial steric strain.

Based on a thorough analysis of established principles and data from analogous systems, the diequatorial (e,e) conformer is unequivocally the most stable conformation of trans-2-Methoxycyclohexan-1-amine. This conformer minimizes steric repulsion by placing both bulky substituents in the spatially less demanding equatorial positions, ensuring it represents the vast majority of the molecular population at equilibrium. This fundamental understanding is paramount for predicting the molecule's reactivity, spectroscopic properties, and interactions in a biological context.

References

- 1. benchchem.com [benchchem.com]

- 2. Video: Stability of Substituted Cyclohexanes [jove.com]

- 3. Ch3 - Substituted Cyclohexanes [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2.14 Conformations of Monosubstituted Cyclohexanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. Conformations of trans-1,2-disubstituted-1-trimethylsilylcyclohexanes in solution and in the solid state. Crystal and molecular structure of 2-trimethylsilyl-trans-2-methoxycyclohexanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Anomeric effect - Wikipedia [en.wikipedia.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 15. m.youtube.com [m.youtube.com]

- 16. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 2-Methoxycyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 2-methoxycyclohexan-1-amine. Due to the limited availability of direct experimental data on this specific molecule in publicly accessible literature, this paper draws upon established principles of organic chemistry, including stereochemistry of substituted cyclohexanes and neighboring group participation, to predict and elucidate its reactivity. The guide explores potential reaction pathways, stereochemical outcomes, and the significant influence of the methoxy (B1213986) group as a neighboring participating group. While specific quantitative data for this compound is scarce, this document provides a robust theoretical framework to inform synthetic strategies and mechanistic studies.

Introduction

This compound is a bifunctional organic molecule featuring a primary amine and a methoxy ether on a cyclohexane (B81311) scaffold. The relative positioning of these two functional groups at the C1 and C2 positions suggests a rich and complex reactivity profile, particularly in nucleophilic substitution reactions. The lone pair of electrons on the oxygen atom of the methoxy group can play a crucial role in influencing the rate and stereochemical outcome of reactions at the C1 and C2 centers through neighboring group participation (NGP).[1][2][3]

This guide will delve into the theoretical aspects of nucleophilic substitution reactions involving this molecule, addressing both reactions where the amine acts as a nucleophile and reactions where a leaving group is present on the cyclohexane ring, potentially leading to intramolecular reactions.

Stereochemical Considerations in this compound

The reactivity of this compound is intrinsically linked to its stereochemistry. The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. The methoxy and amino substituents can be arranged in either a cis or trans relationship, and within each of these, they can occupy axial or equatorial positions.

-

trans-2-Methoxycyclohexan-1-amine: In the most stable chair conformation, both the methoxy and amino groups will preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. This diaxial arrangement in the less stable conformer is, however, often required for intramolecular reactions.

-

cis-2-Methoxycyclohexan-1-amine: In the cis isomer, one substituent will be in an axial position and the other in an equatorial position. Ring flipping will interconvert the axial and equatorial positions of both groups.

The specific stereoisomer will dictate the feasibility and outcome of nucleophilic substitution reactions, especially those involving neighboring group participation.

Nucleophilic Substitution Reactions at the Amino Group

The primary amino group in this compound is a potent nucleophile and can readily react with various electrophiles in standard nucleophilic substitution reactions.

Acylation Reactions

Reaction with acyl chlorides or acid anhydrides will lead to the formation of the corresponding N-acyl-2-methoxycyclohexylamines (amides). This is a standard method for protecting the amino group or for synthesizing more complex molecules.

Experimental Protocol (General):

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

-

Cool the solution in an ice bath.

-

Add the acyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous acid, base, and brine, followed by drying and evaporation of the solvent.

-

Purify the product by chromatography or recrystallization.

Sulfonylation Reactions

Similarly, reaction with sulfonyl chlorides will yield N-sulfonyl-2-methoxycyclohexylamines (sulfonamides). Sulfonamides are often crystalline solids and are important functional groups in medicinal chemistry.

Experimental Protocol (General):

-

Dissolve this compound in a suitable solvent (e.g., pyridine, dichloromethane).

-

Cool the solution to 0 °C.

-

Add the sulfonyl chloride portion-wise or as a solution.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain the crude product.

-

Purify by recrystallization or column chromatography.

Nucleophilic Substitution on the Cyclohexane Ring: The Role of the Methoxy Group

The most interesting aspect of the reactivity of this compound involves nucleophilic substitution on the cyclohexane ring, where the methoxy group can act as a neighboring participating group. For this to occur, a leaving group must be present at either the C1 or C2 position. While direct substitution on the amine-bearing carbon is not typical, reactions involving the conversion of the amine to a good leaving group (e.g., via diazotization) or starting from the corresponding 2-methoxycyclohexanol can reveal the influence of the methoxy group.

Neighboring Group Participation by the Methoxy Group

Neighboring group participation (NGP) by a methoxy group occurs when its oxygen atom, through its lone pair of electrons, attacks the adjacent carbon atom bearing a leaving group in an intramolecular SN2 fashion.[1][2][3] This results in the formation of a cyclic oxonium ion intermediate. The subsequent attack by an external nucleophile on this intermediate leads to the final product.

A key consequence of NGP is the retention of stereochemistry at the reaction center. This is because the intramolecular attack and the subsequent intermolecular attack each proceed with an inversion of configuration, resulting in a net retention.[2] Furthermore, NGP often leads to a significant rate enhancement compared to analogous systems without the participating group.[1]

The efficiency of NGP is highly dependent on the stereochemical arrangement of the participating group and the leaving group. For the methoxy group in a cyclohexane system to participate, it and the leaving group must be able to adopt a trans-diaxial orientation to allow for backside attack.

Logical Relationship of Neighboring Group Participation

Caption: Mechanism of Neighboring Group Participation by a Methoxy Group.

Potential Intramolecular Cyclization

If the amino group is modified to contain a nucleophilic center, or if reactions are carried out under conditions that favor intramolecular reactions, the formation of bicyclic products is conceivable. For instance, if the amino group is acylated with a group containing a terminal nucleophile, an intramolecular substitution could be triggered.

A search of existing literature and patents indicates that 2-methoxycyclohexylamine has been used in the synthesis of more complex molecules, such as pyrazole (B372694) derivatives.[4][5] In these syntheses, the amine acts as a standard nucleophile.

Quantitative Data

As of this writing, specific quantitative data such as reaction yields, stereoselectivity ratios, and kinetic data for nucleophilic substitution reactions of this compound are not widely reported in the peer-reviewed literature. The data presented in the following table is hypothetical and based on the expected outcomes from analogous systems where neighboring group participation is known to occur.

| Reaction Type | Electrophile/Leaving Group | Expected Major Product | Expected Stereochemical Outcome | Hypothetical Yield (%) |

| Acylation | Acetyl Chloride | N-acetyl-2-methoxycyclohexan-1-amine | - | >90 |

| Sulfonylation | Tosyl Chloride | N-tosyl-2-methoxycyclohexan-1-amine | - | >85 |

| Solvolysis (of trans-2-methoxycyclohexyl tosylate) | Acetic Acid | trans-1-acetoxy-2-methoxycyclohexane | Retention | High (rate enhanced) |

| Solvolysis (of cis-2-methoxycyclohexyl tosylate) | Acetic Acid | Mixture of products | Inversion/Elimination | Variable |

Conclusion

While direct and extensive experimental data on the nucleophilic substitution reactions of this compound are limited, a strong theoretical framework based on fundamental principles of organic chemistry allows for the prediction of its reactivity. The amino group is expected to behave as a typical primary amine nucleophile in reactions with electrophiles. The more nuanced reactivity arises from the potential for the methoxy group to act as a neighboring participating group in substitutions on the cyclohexane ring, which would lead to rate enhancement and retention of stereochemistry.

For drug development professionals and synthetic chemists, understanding these potential reaction pathways is crucial for designing synthetic routes that utilize this compound as a building block. Further experimental investigation is warranted to fully characterize the reactivity of this interesting molecule and to harness its potential in the synthesis of novel compounds.

Experimental Workflow for Investigating NGP

Caption: Proposed workflow to study neighboring group participation.

References

- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. Neighbouring_group_participation [chemeurope.com]

- 4. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

- 5. EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electronic Effects of the Methoxy Group in 2-Methoxycyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electronic and stereoelectronic effects of the methoxy (B1213986) group in the conformational behavior of 2-methoxycyclohexan-1-amine. This molecule serves as a valuable model for understanding the interplay of steric and electronic factors that govern the three-dimensional structure and, consequently, the reactivity and biological activity of substituted cyclohexylamines—a common motif in medicinal chemistry. This document synthesizes theoretical principles with expected quantitative data derived from analogous systems, offering a predictive framework for the analysis of this and related compounds.

Introduction: The Duality of the Methoxy Group's Electronic Influence

The methoxy group (–OCH₃) exerts a dual electronic influence on adjacent functional groups and the overall molecular conformation. These effects are broadly categorized as inductive and resonance effects.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the cyclohexane (B81311) ring through the sigma (σ) bonds. This effect is distance-dependent and weakens with an increasing number of intervening bonds.

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into adjacent empty orbitals, such as a π-system or a σ* anti-bonding orbital. This donation of electron density is a through-space or through-bond interaction that can significantly influence conformational stability.

In the saturated cyclohexane ring of this compound, the interplay of these effects, coupled with steric demands, dictates the preferred three-dimensional arrangement of the substituents.

Conformational Analysis of this compound

The conformational landscape of this compound is primarily defined by the chair conformations of the cyclohexane ring. For the trans and cis diastereomers, the relative orientations of the methoxy and amine groups lead to distinct stability profiles.

trans-2-Methoxycyclohexan-1-amine

The trans isomer can exist in two primary chair conformations in equilibrium:

-

Diequatorial (e,e): Both the methoxy and amine groups occupy equatorial positions.

-

Diaxial (a,a): Both the methoxy and amine groups occupy axial positions.

Due to severe 1,3-diaxial interactions, the diaxial conformer is significantly destabilized and its population at equilibrium is negligible. Therefore, the diequatorial conformation is the predominant form. However, a more nuanced analysis considers the relative stability of the two possible diequatorial chair flips. To minimize steric hindrance, the most stable conformation for the trans isomer is predicted to have the larger methoxy group in the equatorial position and the smaller amine group in the axial position.[1] This arrangement minimizes steric strain.[1]

cis-2-Methoxycyclohexan-1-amine

For the cis isomer, one substituent must be axial while the other is equatorial. The two possible chair conformations are:

-

Axial Methoxy, Equatorial Amine (a,e)

-

Equatorial Methoxy, Axial Amine (e,a)

The relative stability of these two conformers depends on the A-values (conformational free energy) of the methoxy and amine groups. The A-value for –OCH₃ is approximately 0.6 kcal/mol, while for –NH₂ it is around 1.4 kcal/mol. Consequently, the conformation with the bulkier amino group in the equatorial position and the methoxy group in the axial position is expected to be more stable.

Stereoelectronic Effects: The Anomeric Effect and Related Interactions

Beyond classical steric and inductive effects, stereoelectronic interactions play a crucial role in the conformational preferences of this compound. The key interaction is a form of the anomeric effect.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the expected steric hindrance. This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the σ* anti-bonding orbital of the C-substituent bond.

In this compound, a similar "anomeric-type" interaction can occur. Specifically, a lone pair on the nitrogen of the amine group can donate electron density into the σ* orbital of the adjacent C–O bond. This interaction is maximized when the N lone pair and the C–O bond are anti-periplanar, a geometry that is favored in certain conformations.

The logical relationship for the stability of conformers is outlined below:

Quantitative Data and Spectroscopic Signatures

While specific experimental data for this compound is scarce in the literature, we can predict the expected spectroscopic features based on well-established principles for substituted cyclohexanes.

Predicted ¹H NMR Coupling Constants

Proton NMR spectroscopy is a powerful tool for conformational analysis. The magnitude of the vicinal (³J) coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. For chair conformations, this allows for the differentiation of axial and equatorial protons.

| Coupling Type | Dihedral Angle (approx.) | Expected ³J Value (Hz) |

| Axial-Axial (J_aa) | ~180° | 8 - 13 |

| Axial-Equatorial (J_ae) | ~60° | 2 - 5 |

| Equatorial-Equatorial (J_ee) | ~60° | 2 - 5 |

Table 1: Predicted ¹H NMR coupling constants for protons on the cyclohexane ring.

For the major conformer of trans-2-methoxycyclohexan-1-amine (diequatorial), the protons at C1 and C2 would both be axial. Therefore, a large coupling constant (³J ≈ 8-13 Hz) would be expected between H1 and H2. For the major conformer of the cis isomer (axial methoxy, equatorial amine), the proton at C1 would be equatorial and the proton at C2 would be axial, leading to a smaller coupling constant (³J ≈ 2-5 Hz).

Experimental Protocols

The synthesis and characterization of this compound would follow established methodologies for the preparation of substituted cyclohexylamines.

Synthesis via Reductive Amination

A common route to this compound is the reductive amination of 2-methoxycyclohexanone (B1203222).

Materials:

-

2-methoxycyclohexanone

-

Ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate)

-

A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2-methoxycyclohexanone and the ammonia source in the anhydrous solvent.

-

Stir the mixture at room temperature to allow for the formation of the intermediate imine.

-

Slowly add the reducing agent to the reaction mixture.

-

Continue stirring until the reaction is complete, monitoring by TLC or GC-MS.

-

Work up the reaction by quenching with water or a mild acid, followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography or distillation.

The general workflow for synthesis and characterization is depicted below:

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the purified amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

For detailed conformational analysis, low-temperature NMR experiments may be necessary to slow down the chair-chair interconversion.

-